Kpc-2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

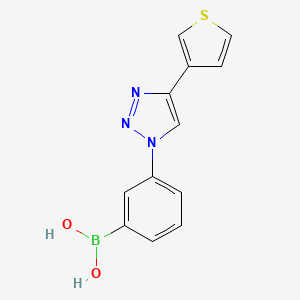

Molecular Formula |

C12H10BN3O2S |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid |

InChI |

InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H |

InChI Key |

GPHQNHVYKQPXBD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Kpc-2-IN-2: A Technical Guide to a Potent Klebsiella pneumoniae Carbapenemase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kpc-2-IN-2, a potent inhibitor of Klebsiella pneumoniae carbapenemase-2 (KPC-2). KPC-2 is a significant driver of antibiotic resistance, and inhibitors like this compound are crucial for restoring the efficacy of existing β-lactam antibiotics. This document details the chemical structure, synthesis, biological activity, and the underlying mechanism of action of this compound, presenting key data in a structured format for researchers and drug development professionals.

Chemical Structure and Properties

This compound, also identified as compound 6c in the primary literature, is a triazole-substituted phenylboronic acid derivative.[1] The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the catalytic serine residue in the active site of KPC-2.

Chemical Structure of this compound (Compound 6c)

(3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid

(Image of the chemical structure would be placed here in a full whitepaper)

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the appropriate starting materials and culminating in the final boronic acid product. The key steps are outlined below, based on the methods described by Zhou et al. (2022).[1]

Synthesis Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (3-((prop-2-yn-1-yloxy)methyl)phenyl)boronic acid pinacol ester (Intermediate 1)

To a solution of (3-(hydroxymethyl)phenyl)boronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (80% in toluene, 1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford Intermediate 1.

Step 2: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid pinacol ester (Intermediate 2)

A mixture of Intermediate 1 (1.0 eq), 2-(azidomethyl)thiophene (1.2 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq) in a 1:1 mixture of tert-butanol and water is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield Intermediate 2.

Step 3: Synthesis of (3-((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)boronic acid (this compound / Compound 6c)

To a solution of Intermediate 2 (1.0 eq) in a 4:1 mixture of acetone and water, phenylboronic acid (2.0 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to give the final product, this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of KPC-2, demonstrating significant activity in enzymatic assays. The inhibitory potential of this compound and related compounds from the same study are summarized in the table below.

Table 1: KPC-2 Inhibition Data for Selected Triazole-Substituted Phenylboronic Acids

| Compound | R Group on Triazole | Ki (μM)[1] |

| 6c (this compound) | Thiophen-2-ylmethyl | 0.038 |

| 6a | Benzyl | 0.12 |

| 6b | 4-Fluorobenzyl | 0.085 |

| 6d | 3-Methylbenzyl | 0.15 |

| 6e | Cyclohexylmethyl | 0.21 |

| 2e | 4-Methyl-1H-1,2,3-triazol-1-yl | 0.032 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. The boronic acid moiety of this compound forms a reversible covalent adduct with the catalytic serine residue (Ser70) in the active site of the enzyme. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's ability to inactivate β-lactam antibiotics.

KPC-2 Inhibition Pathway

Caption: Mechanism of KPC-2 inhibition by this compound.

Experimental Protocols

KPC-2 Enzyme Kinetics Assay

Objective: To determine the inhibition constant (Ki) of this compound against KPC-2 β-lactamase.

Materials:

-

Purified KPC-2 enzyme

-

This compound (or other test inhibitors)

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of KPC-2 enzyme to each well containing the different concentrations of the inhibitor.

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.

Workflow for Ki Determination

Caption: Experimental workflow for determining the Ki of this compound.

This technical guide provides a concise yet comprehensive overview of this compound for the scientific community. The detailed information on its synthesis, potent inhibitory activity, and mechanism of action underscores its potential as a lead compound in the development of novel therapies to combat antibiotic-resistant bacteria.

References

In-depth Technical Guide on the Discovery and Development of KPC-2 Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

The emergence of carbapenem-resistant Enterobacteriaceae (CRE), largely driven by the production of carbapenemases like Klebsiella pneumoniae carbapenemase-2 (KPC-2), poses a significant threat to global public health. KPC-2 is a class A β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems, rendering them ineffective.[1][2][3][4] This has spurred intensive research efforts to discover and develop novel KPC-2 inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy. This technical guide provides a detailed overview of the key strategies, experimental protocols, and data related to the discovery and development of KPC-2 inhibitors.

The Target: KPC-2 Carbapenemase

KPC-2 is a serine β-lactamase that utilizes a catalytic serine residue (Ser70) to hydrolyze the amide bond in the β-lactam ring of antibiotics.[3][5][6] The enzyme's active site is characterized by its ability to accommodate the bulky side chains of carbapenems, a feature not common in many other class A β-lactamases.[3][5][6] Understanding the structure and catalytic mechanism of KPC-2 is fundamental to the rational design of effective inhibitors. The hydrolysis process involves two main steps: acylation, where the antibiotic forms a covalent acyl-enzyme intermediate with Ser70, and deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[5][6] KPC-2 exhibits a remarkably fast deacylation rate for carbapenems, which is a key factor in its high-level resistance.[5]

Inhibitor Discovery and Development Strategies

The development of KPC-2 inhibitors has primarily focused on two main classes: β-lactamase inhibitors containing a β-lactam core and non-β-lactam β-lactamase inhibitors. A prominent strategy involves the use of boronic acid-based compounds, which act as transition-state analogs, forming a stable covalent bond with the catalytic serine in the KPC-2 active site.[1][7]

Phenylboronic Acid (PBA) Derivatives

A bioisosteric replacement approach has been utilized to synthesize phenylboronic acid (PBA) derivatives that target KPC-2.[1] Structure-activity relationship (SAR) studies have shown that electron-withdrawing substituents on the phenyl ring can enhance the residence time of the inhibitors, leading to improved KPC-2 inhibition.[1]

Boronic Acid Transition State Analogs (BATSIs)

Another successful approach has been the development of boronic acid transition state analogs (BATSIs).[7] These molecules mimic the tetrahedral transition state of the β-lactam hydrolysis reaction. An example is S02030, which contains a boronic acid, a thiophene, and a carboxyl triazole moiety.[7] Structural studies of these inhibitors in complex with KPC-2 provide valuable insights for the design of next-generation inhibitors.[7]

Benzoxaborane Compounds

Benzoxaborane compounds represent another class of KPC-2 inhibitors. For instance, the compound 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2178) has been identified as an effective inhibitor of the KPC-2 enzyme.[8]

Quantitative Data on KPC-2 Inhibitors

The following tables summarize key quantitative data for representative KPC-2 inhibitors, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Inhibition Constants of KPC-2 Inhibitors

| Inhibitor Class | Lead Compound | Inhibition Constant (Ki) | Second-Order Inactivation Rate Constant (k2/K) | Off-Rate (koff) |

| Phenylboronic Acid Derivatives | 3b | Nanomolar range | ~103 M-1s-1 | ~0.0018 s-1 |

Data from reference[1]

Table 2: Kinetic Parameters for KPC-2 Hydrolysis of β-Lactams

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Imipenem | - | 12.4 | - |

| Meropenem | - | 3.0 | - |

| Benzylpenicillin | 23 | - | - |

| Cephaloridine | 560 | - | - |

| Cephalothin | 53 | 75 | - |

| Nitrocefin | 24 | 78 | - |

| Cefotaxime | - | 14 | - |

| Cefoxitin | - | 0.26 | - |

| Ampicillin | - | 110 | - |

| Piperacillin | - | 24 | - |

Data from reference[9]

Table 3: Pre-Steady-State Kinetic Parameters for Imipenem Hydrolysis by KPC-2

| Parameter | Value |

| Acylation rate (k2) | 209 s-1 |

| Deacylation rate (k3) | 56 s-1 |

| Dissociation constant (KD) | 1240 µM |

Data from reference[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of KPC-2 inhibitors. Below are outlines of key experimental protocols.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Ki, kcat, KM) of KPC-2 inhibition.

Methodology:

-

Protein Expression and Purification: The blaKPC-2 gene is cloned into an expression vector and transformed into a suitable E. coli strain. The KPC-2 enzyme is then expressed and purified using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).[7]

-

Enzyme Activity Measurement: The hydrolytic activity of purified KPC-2 is measured spectrophotometrically using a chromogenic β-lactam substrate like nitrocefin. The rate of hydrolysis is monitored by the change in absorbance at a specific wavelength.[10]

-

Determination of Kinetic Parameters:

-

KM and kcat: Initial reaction velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine KM and kcat.

-

Ki: To determine the inhibition constant for a competitive inhibitor, the assay is performed with a fixed enzyme and substrate concentration in the presence of varying concentrations of the inhibitor. The Ki value is then calculated using the Cheng-Prusoff equation or by global fitting of the data to the appropriate inhibition model.

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of inhibitor binding to KPC-2.

Methodology:

-

A solution of the purified KPC-2 enzyme is placed in the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe.

-

The inhibitor is titrated into the enzyme solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data are analyzed to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of an antibiotic, alone or in combination with a KPC-2 inhibitor, that prevents visible growth of a bacterial strain expressing KPC-2.

Methodology:

-

A KPC-2-producing bacterial strain (e.g., Klebsiella pneumoniae) is grown to a specific optical density.

-

A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate. For combination studies, a fixed concentration of the KPC-2 inhibitor is added to each well.

-

The bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.[8]

Time-Kill Kinetics Assay

Objective: To assess the bactericidal activity of an antibiotic in combination with a KPC-2 inhibitor over time.

Methodology:

-

A bacterial culture is grown to the logarithmic phase.

-

The culture is diluted and treated with the antibiotic alone, the inhibitor alone, or a combination of both at specific concentrations (typically multiples of the MIC).

-

Samples are taken at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

-

The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.[1]

Visualizing the Path to KPC-2 Inhibition

The following diagrams illustrate the key concepts and workflows in the discovery and development of KPC-2 inhibitors.

References

- 1. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of substrates and inhibitors on the structure of Klebsiella pneumoniae carbapenemase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbapenem - Wikipedia [en.wikipedia.org]

- 5. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of substrate recognition and product release by the Klebsiella pneumoniae carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures of KPC-2 and SHV-1 β-Lactamases in Complex with the Boronic Acid Transition State Analog S02030 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an effective meropenem/KPC-2 inhibitor combination to combat infections caused by carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

Understanding the Enzyme Kinetics of Kpc-2-IN-2: A Technical Guide

This technical guide provides an in-depth overview of the enzyme kinetics of Kpc-2-IN-2, a potent inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2). This document is intended for researchers, scientists, and drug development professionals working on novel strategies to combat antibiotic resistance.

Quantitative Kinetic Data

This compound, also identified as Compound 6c, has been characterized as a potent inhibitor of the KPC-2 enzyme. The key inhibitory parameter that has been determined is the inhibition constant (Kᵢ).[1]

| Inhibitor | Parameter | Value | Enzyme |

| This compound (Compound 6c) | Kᵢ | 0.038 µM | KPC-2 |

Note: A lower Kᵢ value indicates a more potent inhibitor. The sub-micromolar Kᵢ of this compound signifies a strong binding affinity to the KPC-2 enzyme.

Mechanism of Action and Significance

KPC-2 is a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[2][3] These enzymes function by hydrolyzing the amide bond in the β-lactam ring of these antibiotics, rendering them inactive. The catalytic mechanism involves a serine residue in the active site that forms a transient covalent acyl-enzyme intermediate, which is subsequently deacylated by a water molecule.[4][5]

Inhibitors like this compound are crucial for restoring the efficacy of existing β-lactam antibiotics. By binding to the KPC-2 enzyme, this compound prevents the hydrolysis of antibiotics, thereby allowing them to exert their antibacterial effect. For instance, this compound has been shown to enhance the activity of cefotaxime in KPC-2 expressing Escherichia coli.[1] The development of such inhibitors is a key strategy in overcoming the challenge of carbapenem-resistant Enterobacteriaceae (CRE).

Experimental Protocols

While the specific experimental details for the determination of the Kᵢ for this compound are not publicly available, a general and widely accepted protocol for determining the inhibition constants of inhibitors against KPC-2 is provided below. This methodology is based on standard biochemical assays used for characterizing β-lactamase inhibitors.[2][6]

Determination of Inhibition Constant (Kᵢ) by Competitive Inhibition Assay

This protocol outlines the steps to determine the Kᵢ value of an inhibitor for the KPC-2 enzyme using a competitive inhibition assay with a chromogenic substrate, such as nitrocefin.

Materials:

-

Purified KPC-2 β-lactamase

-

This compound (or other test inhibitor) at various concentrations

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of purified KPC-2 enzyme in the assay buffer. A typical final concentration in the assay is around 1.0 nM.[2]

-

Prepare a series of dilutions of this compound in the assay buffer. The concentration range should bracket the expected Kᵢ value.

-

-

Assay Setup:

-

Pre-incubation:

-

Incubate the plate at a constant temperature (e.g., 26°C) for a defined period (e.g., 5-15 minutes) to allow the enzyme and inhibitor to reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. A typical final concentration of nitrocefin is 200 µM.[2]

-

Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

-

-

Data Analysis:

-

Determine the initial velocity (rate of reaction) for each inhibitor concentration by measuring the slope of the linear portion of the absorbance versus time plot.

-

Plot the fractional activity (initial velocity in the presence of inhibitor / initial velocity in the absence of inhibitor) against the total inhibitor concentration.

-

Fit the resulting data to the Morrison's equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[2]

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

-

Visualizations

Signaling Pathway: KPC-2 Catalytic Cycle and Inhibition

Caption: KPC-2 catalytic cycle and competitive inhibition by this compound.

Experimental Workflow: Kᵢ Determination

Caption: Workflow for determining the inhibition constant (Kᵢ) of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on KPC-2-IN-2: A Triazole-Substituted Phenylboronic Acid Inhibitor of KPC-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. A primary mechanism of resistance is the production of carbapenemases, with Klebsiella pneumoniae carbapenemase (KPC) being a predominant and highly problematic enzyme. The KPC-2 variant, a class A β-lactamase, possesses a broad substrate spectrum that includes penicillins, cephalosporins, and carbapenems, rendering many conventional antibiotic therapies ineffective.[1] The development of potent and specific inhibitors of KPC-2 is therefore a key strategy in restoring the efficacy of existing β-lactam antibiotics.

This technical guide focuses on KPC-2-IN-2, a triazole-substituted phenylboronic acid identified as a potent inhibitor of the KPC-2 enzyme.[2][3] Boronic acids have emerged as a promising class of β-lactamase inhibitors due to their ability to form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral transition state of β-lactam hydrolysis.[3][4] this compound, also referred to as compound 6c in the primary literature, has demonstrated significant potential in overcoming KPC-2-mediated antibiotic resistance.[2][5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. The underlying mechanism involves the interaction of the boronic acid moiety with the active site of the enzyme. The boron atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser70) in the KPC-2 active site. This results in the formation of a stable, reversible covalent adduct. This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic, effectively blocking the enzyme's catalytic activity. The triazole and phenyl substituents of this compound engage in additional interactions within the active site, contributing to its high affinity and specificity for the KPC-2 enzyme.[3][6]

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various assays. The following tables summarize the key findings, providing a basis for structure-activity relationship (SAR) analysis and comparative evaluation.

Table 1: In Vitro Inhibition of KPC-2

| Compound | Ki (μM) |

| This compound (6c) | 0.038 [2][5] |

| 2e | 0.032[2][5] |

Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: In Vitro Synergy with Cefotaxime against KPC-2 expressing E. coli

| Compound | Inhibitor Concentration (μg/mL) | Cefotaxime MIC (μg/mL) | Fold Reduction in MIC |

| Cefotaxime alone | - | >128 | - |

| This compound (6c) | 5 | 16 | >8 |

| This compound (6c) | 50 | 4 | >32 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Cytotoxicity in HEK-293 Cells

| Compound | Concentration (μg/mL) | Cell Viability (%) |

| This compound (6c) | 5 | >80[7] |

| This compound (6c) | 50 | >80[7] |

HEK-293 is a human embryonic kidney cell line commonly used for toxicity screening.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of Triazole-Substituted Phenylboronic Acids (General Procedure)

The synthesis of this compound and its analogs typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][8]

Materials:

-

Appropriate azide-functionalized phenylboronic acid derivative

-

Corresponding terminal alkyne

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the azide-functionalized phenylboronic acid and the terminal alkyne in the solvent mixture.

-

Add an aqueous solution of copper(II) sulfate.

-

Add an aqueous solution of sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired triazole-substituted phenylboronic acid.

KPC-2 Enzyme Inhibition Assay

The inhibitory potency of this compound against KPC-2 is determined by measuring the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, in the presence and absence of the inhibitor.[9][10]

Materials:

-

Purified KPC-2 enzyme

-

Nitrocefin (substrate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to the wells containing PBS.

-

Add a fixed concentration of KPC-2 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using nonlinear regression analysis.

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human cell line such as HEK-293.[2][7][11]

Materials:

-

HEK-293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT reagent

-

Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HEK-293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified duration (e.g., 24 hours).

-

After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Checkerboard Synergy Assay

The synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., cefotaxime) is evaluated using a checkerboard microdilution assay.[12][13][14]

Materials:

-

KPC-2-expressing E. coli strain

-

Mueller-Hinton broth (MHB)

-

This compound

-

Cefotaxime

-

96-well microplates

Procedure:

-

Prepare serial twofold dilutions of cefotaxime along the x-axis of a 96-well plate and serial twofold dilutions of this compound along the y-axis.

-

Inoculate each well with a standardized suspension of KPC-2-expressing E. coli.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination by visual inspection of turbidity.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.

Conclusion

This compound stands out as a promising lead compound in the development of novel therapies to combat carbapenem-resistant bacteria. Its potent inhibition of the KPC-2 enzyme, coupled with its ability to restore the efficacy of β-lactam antibiotics and its favorable preliminary safety profile, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development efforts aimed at optimizing this and similar triazole-substituted phenylboronic acid inhibitors for clinical applications. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this class of compounds is warranted to advance the fight against multidrug-resistant pathogens.

References

- 1. Phenylboronic Acid/CuSO4 as an Efficient Catalyst for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Terminal Acetylenes and Alkyl Azides [scielo.org.mx]

- 2. hek293.com [hek293.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal structures of KPC-2 β-lactamase in complex with 3-nitrophenyl boronic acid and the penam sulfone PSR-3-226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. tripod.nih.gov [tripod.nih.gov]

- 8. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Phenotypic and Enzymatic Comparative Analysis of the KPC Variants, KPC-2 and Its Recently Discovered Variant KPC-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Evaluation of a Novel Protein-Based Assay for Specific Detection of KPC β-Lactamases from Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of KPC-2 Beta-Lactamase and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a prevalent Class A serine β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] KPC-2's ability to efficiently hydrolyze these critical drugs poses a significant global health threat.[3] This document details the enzyme's structure and catalytic mechanism, summarizes key quantitative data for its substrates and inhibitors, outlines relevant experimental protocols, and visualizes core mechanisms and workflows.

KPC-2: Structure and Catalytic Mechanism

KPC-2 is a serine carbapenemase that, like other Class A β-lactamases, possesses a characteristic two-domain structure: one primarily α-helical and the other a five-stranded β-sheet flanked by α-helices.[4][5] The active site is located in the cleft between these two domains and features a critical catalytic serine residue at position Ser70.[4][6] The enzyme's active site is notably large and shallow, which is thought to contribute to its ability to accommodate bulky substrates like carbapenems.[2][7]

The hydrolysis of β-lactam antibiotics by KPC-2 proceeds via a two-step mechanism involving acylation and deacylation.[8] First, the catalytic Ser70 residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate.[8] Subsequently, a water molecule, activated by the general base Glu166, attacks this intermediate, hydrolyzing the ester bond and releasing the inactivated antibiotic, thereby regenerating the free enzyme.[8][9] KPC-2's high efficiency against carbapenems is attributed to a significantly faster deacylation rate compared to non-carbapenemase enzymes like TEM-1.[8][9]

Caption: KPC-2 β-Lactam Hydrolysis Mechanism.

Quantitative Data: Substrate and Inhibitor Kinetics

The efficacy of KPC-2 against various β-lactams and the potency of its inhibitors are quantified through kinetic parameters.

KPC-2 Substrate Profile

KPC-2 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and carbapenems.[1] The catalytic efficiency (kcat/Km) varies significantly across different classes of β-lactam antibiotics.

| Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Nitrocefin | 28 ± 6 | 36 ± 0.002 | [10] |

| Benzylpenicillin | - | 32 | [11] |

| Ampicillin | - | 110 | [11] |

| Piperacillin | - | 24 | [11] |

| Cloxacillin | - | 25 | [11] |

| Cephaloridine | - | 340 | [11] |

| Cephalothin | - | 75 | [11] |

| Cefotaxime | - | 14 | [11] |

| Ceftazidime | - | 0.1 | [11] |

| Cefoxitin | - | 0.26 | [11] |

| Imipenem | - | 12.4 | [11] |

| Meropenem | - | 3.0 | [11] |

Table 1: Steady-State Kinetic Parameters of KPC-2 for Various β-Lactam Substrates.

KPC-2 Inhibitor Potency

While traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are hydrolyzed by KPC-2 and are thus largely ineffective, newer non-β-lactam inhibitors such as avibactam and vaborbactam have demonstrated potent activity.[7][12]

| Inhibitor | IC₅₀ (µM) | Ki (µM) | Source |

| Avibactam | - | - | - |

| Vaborbactam | - | 0.056 ± 0.015 | [13] |

| Clavulanic Acid | 136.93 | 29.96 | [10] |

| Sulbactam | 106.09 | 23.21 | [10] |

| Tazobactam | 98.79 | 21.61 | [10] |

| Penem 1 | - | 0.06 ± 0.01 (as Km) | [7] |

| Penem 2 | - | 0.006 ± 0.001 (as Km) | [7] |

| ZINC01807204 | 200.29 | 43.82 | [10][14] |

Table 2: Inhibitory Potency (IC₅₀ and Ki) of Various Compounds against KPC-2.

Kinetic Parameters of Inhibition

The mechanism of inhibition can be further elucidated by examining specific kinetic parameters, such as the second-order rate constant of inactivation (often expressed as k₂/K, k₂/Ki, or kinact/Km) and the partition ratio (kcat/kinact).

| Inhibitor | Parameter | Value | Units | Source |

| Avibactam | k₂/K | 21,580 | M⁻¹s⁻¹ | [12][15] |

| Vaborbactam | k₂/K | 3,400 to 24,000 | M⁻¹s⁻¹ | [13] |

| Clavulanic Acid | kcat/kinact | 2,500 | - | [7] |

| Sulbactam | kcat/kinact | 1,000 | - | [7] |

| Tazobactam | kcat/kinact | 500 | - | [7] |

| Penem 1 | kcat/kinact | 250 | - | [7] |

| Penem 2 | kinact/Km | 6.5 ± 0.6 | µM⁻¹s⁻¹ | [7] |

Table 3: Kinetic Constants for KPC-2 Inhibition.

Key Inhibitor Mechanisms

Avibactam

Avibactam, a diazabicyclooctane (DBO) inhibitor, does not contain a β-lactam ring.[15] It inactivates KPC-2 through a reversible covalent mechanism. The process involves the formation of a stable, yet reversible, carbamyl-enzyme complex with Ser70.[16][17] This prevents the enzyme from hydrolyzing β-lactam antibiotics.

Caption: Reversible Covalent Inhibition by Avibactam.

Vaborbactam

Vaborbactam is a cyclic boronic acid-based inhibitor developed with specific potency for KPC enzymes in mind.[18][19] It acts as a transition-state analog, forming a highly stable, reversible covalent bond between its boron atom and the hydroxyl group of the catalytic Ser70.[18][20] This complex has a very long residence time, effectively sequestering the enzyme.[19]

Caption: Reversible Covalent Inhibition by Vaborbactam.

Experimental Protocols

Determination of IC₅₀ and Inhibition Constant (Ki)

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀) and its binding affinity (Ki).

-

Reagents and Preparation:

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the purified KPC-2 enzyme with various concentrations of the inhibitor for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).[10]

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the rate of nitrocefin hydrolysis by measuring the change in absorbance at 482 nm using a spectrophotometer.[10]

-

Include a control reaction with no inhibitor to determine 100% enzyme activity.

-

-

Data Analysis:

-

Calculate the percent residual enzyme activity for each inhibitor concentration relative to the control.

-

Plot the percent residual activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.[10]

-

Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive, taking into account the substrate concentration and the enzyme's Km for that substrate.

-

Caption: Experimental Workflow for IC₅₀ Determination.

Determination of Inactivation Kinetics (k₂/K)

This protocol is used for slow-binding or covalent inhibitors like avibactam to determine the second-order rate of inactivation.

-

Reagents and Preparation:

-

Assay Procedure:

-

In a spectrophotometer cuvette or microplate well, mix the KPC-2 enzyme and the nitrocefin substrate.

-

Initiate the reaction by adding a specific concentration of the inhibitor.

-

Immediately record the absorbance at 482 nm over time to generate a progress curve.[12]

-

Repeat for a range of inhibitor concentrations.

-

-

Data Analysis:

-

Fit each progress curve (absorbance vs. time) to a first-order equation to obtain an observed rate constant (k_obs) for the onset of inhibition at that inhibitor concentration.

-

Plot the k_obs values against the corresponding inhibitor concentrations [I].

-

The resulting data should fit a hyperbolic equation. The second-order rate constant (k₂/K) can be determined from the initial slope of this plot.[12][16]

-

Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Method: Agar dilution or broth microdilution methods are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][12]

-

Procedure (Agar Dilution):

-

Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the β-lactam antibiotic, both alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL).

-

Inoculate the plates with a standardized suspension of the KPC-2-producing bacterial strain (e.g., 10⁴ CFU per spot).[7]

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic-inhibitor combination over time.

-

Inoculum Preparation: Prepare a bacterial suspension of the KPC-2-producing strain in Mueller-Hinton broth to a final density of approximately 10⁶ CFU/mL.[21][22]

-

Assay Setup:

-

Set up tubes containing the bacterial suspension with:

-

No drug (growth control).

-

β-lactam antibiotic alone.

-

β-lactamase inhibitor alone.

-

The combination of the β-lactam and the inhibitor.

-

-

Concentrations are typically based on the MIC values (e.g., 1x, 2x, 4x MIC).

-

-

Sampling and Plating:

-

Incubate all tubes at 37°C with shaking.

-

At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[22]

-

Perform serial dilutions and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each condition.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Molecular basis of substrate recognition and product release by the Klebsiella pneumoniae carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of substrates and inhibitors on the structure of Klebsiella pneumoniae carbapenemase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate (Journal Article) | OSTI.GOV [osti.gov]

- 10. Evaluation of Inhibitory Action of Novel Non β-Lactam Inhibitor against Klebsiella pneumoniae Carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impaired Inhibition by Avibactam and Resistance to the Ceftazidime-Avibactam Combination Due to the D179Y Substitution in the KPC-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Enhancing the activity of β-lactamase inhibitory protein-II with cell-penetrating peptide against KPC-2-carrying Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Initial Characterization of Kpc-2-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed initial characterization of the compound Kpc-2-IN-2, a novel, potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC-2). This compound, also identified as compound 6c in foundational research, is a triazole-substituted phenylboronic acid derivative.[1][2][3] This whitepaper summarizes the key biochemical and cellular activities of this compound, presents detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows. The data herein demonstrates the potential of this compound as a lead compound for the development of new therapeutic agents to combat antibiotic resistance mediated by KPC-2-producing bacteria.

Core Compound Properties

This compound is a synthetic molecule designed to target the active site of KPC-2, a class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from the primary literature.

Table 1: Biochemical Assay Data

| Parameter | Value | Description |

| Ki (KPC-2) | 0.038 µM | Inhibitory constant against KPC-2 enzyme, indicating high potency.[1][2][3] |

Table 2: Cellular Assay Data

| Assay | Cell Line/Strain | Key Findings |

| Synergistic Activity | KPC-2 expressing E. coli | Enhances the activity of cefotaxime.[1][2][3] |

| Cytotoxicity | HEK-293 | Well-tolerated, indicating low mammalian cell toxicity. |

Mechanism of Action: KPC-2 Inhibition

This compound functions as a competitive inhibitor of the KPC-2 β-lactamase. As a boronic acid derivative, it is designed to mimic the transition state of the natural substrate of the enzyme. The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser70) in the active site of KPC-2.[1][4][5][6] This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

References

- 1. Crystal structures of KPC-2 β-lactamase in complex with 3-nitrophenyl boronic acid and the penam sulfone PSR-3-226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - UCL Discovery [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Crystal Structures of KPC-2[beta]-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 (Journal Article) | OSTI.GOV [osti.gov]

KPC-2-IN-2: An In-Depth Technical Guide on its Interaction with Klebsiella pneumoniae Carbapenemase-2 (KPC-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. A primary mechanism of resistance in these pathogens is the production of carbapenemases, enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort therapeutic agents. Among the most clinically significant carbapenemases is the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a class A serine β-lactamase known for its high catalytic efficiency and broad substrate profile.

This technical guide focuses on KPC-2-IN-2, a potent inhibitor of the KPC-2 enzyme. This compound, also identified as compound 6c in the primary literature, is a triazole-substituted phenylboronic acid derivative that has demonstrated significant potential in restoring the efficacy of β-lactam antibiotics against KPC-2-producing bacteria.[1] This document will provide a comprehensive overview of this compound, its mechanism of action, quantitative interaction data with KPC-2, and detailed experimental protocols relevant to its study.

The Target: KPC-2 Carbapenemase

KPC-2 is a plasmid-encoded enzyme that confers resistance to a wide array of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[2] Its mechanism of action involves a two-step hydrolysis process: acylation and deacylation. The active site serine (Ser70) launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. This is followed by the hydrolysis of this intermediate by a water molecule, which is activated by a general base, leading to the release of the inactivated antibiotic and regeneration of the free enzyme.[3][4] The ability of KPC-2 to efficiently hydrolyze carbapenems is attributed to a fast deacylation rate, a feature that distinguishes it from many other class A β-lactamases.[4]

This compound: A Potent Boronic Acid-Based Inhibitor

This compound is a member of the boronic acid class of β-lactamase inhibitors. Boronic acids are known to act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases. This interaction mimics the tetrahedral transition state of the β-lactam hydrolysis reaction, thereby effectively inhibiting the enzyme.

Chemical Structure

The chemical structure of this compound is characterized by a phenylboronic acid scaffold substituted with a triazole ring. The specific structure, as identified for compound 6c in the primary literature, is crucial for its potent inhibitory activity.

Mechanism of Inhibition

This compound is a potent inhibitor of KPC-2, with a reported inhibition constant (Ki) of 0.038 μM.[1] The mechanism of inhibition involves the boron atom of the boronic acid forming a dative covalent bond with the hydroxyl group of the catalytic Ser70 residue in the KPC-2 active site. This forms a stable tetrahedral intermediate that effectively blocks the enzyme's activity. The triazole and phenyl moieties of the inhibitor likely engage in additional non-covalent interactions within the active site, contributing to its high affinity and specificity.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the KPC-2 enzyme.

| Parameter | Value | Reference |

| Inhibitor | This compound (Compound 6c) | [1] |

| Enzyme | KPC-2 | [1] |

| Inhibition Constant (Ki) | 0.038 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its interaction with KPC-2. These protocols are synthesized from established methods in the field.

Synthesis of this compound (Generalized)

The synthesis of triazole-substituted phenylboronic acids like this compound typically involves a multi-step process. A generalized synthetic scheme is outlined below. For the specific synthesis of this compound (compound 6c), refer to the primary literature by Zhou et al. (2022).[1]

General Procedure:

-

Starting Material: Begin with a commercially available substituted phenylboronic acid pinacol ester.

-

Functional Group Interconversion: Introduce an azide or alkyne functionality onto the phenyl ring through standard organic reactions (e.g., nucleophilic substitution or Sonogashira coupling).

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. This involves reacting the azide-functionalized phenylboronic acid with a terminal alkyne, or vice versa, in the presence of a copper(I) catalyst.

-

Deprotection: Remove the pinacol protecting group from the boronic acid, typically under acidic conditions, to yield the final phenylboronic acid inhibitor.

-

Purification: Purify the final product using techniques such as column chromatography and characterize it using NMR and mass spectrometry.

Purification of KPC-2 Enzyme

A reliable source of purified KPC-2 is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant KPC-2.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding KPC-2.

-

Luria-Bertani (LB) broth with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

-

Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged KPC-2 protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and to buffer exchange.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

KPC-2 Enzymatic Inhibition Assay

The inhibitory activity of this compound against KPC-2 can be determined using a spectrophotometric assay with a chromogenic substrate such as nitrocefin.

Materials:

-

Purified KPC-2 enzyme.

-

This compound inhibitor at various concentrations.

-

Nitrocefin (chromogenic β-lactam substrate).

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare Reagents: Prepare stock solutions of KPC-2, this compound, and nitrocefin in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of KPC-2 to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate Reaction: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

-

Monitor Reaction: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

-

Calculate IC50 and Ki: Plot the percentage of enzyme inhibition versus the inhibitor concentration. Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate (nitrocefin).

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - UCL Discovery [discovery.ucl.ac.uk]

- 2. A Small KPC-2-Producing Plasmid in Klebsiella pneumoniae: Implications for Diversified Vehicles of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of substrate recognition and product release by the Klebsiella pneumoniae carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KPC-2 in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a critical enzyme in antimicrobial resistance research. Detailed protocols for key experiments are provided to facilitate the study of KPC-2 and the development of novel therapeutics to combat carbapenem-resistant Enterobacteriaceae (CRE).

Introduction to KPC-2

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a member of the Ambler class A β-lactamases, a group of enzymes that inactivate β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] The emergence and global spread of KPC-2-producing bacteria, particularly K. pneumoniae, pose a significant threat to public health due to limited treatment options for the infections they cause.[3][4]

The gene encoding KPC-2, blaKPC-2, is often located on mobile genetic elements such as plasmids and transposons, facilitating its rapid dissemination among different bacterial species and strains.[5][6][7] This horizontal gene transfer contributes to the widespread prevalence of carbapenem resistance.

Mechanism of Action

KPC-2 confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, monobactams, and carbapenems, by hydrolyzing the amide bond in the β-lactam ring.[2][8][9] The catalytic mechanism involves a two-step process: acylation and deacylation.[10]

-

Acylation: The active site serine residue (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[8][10]

-

Deacylation: A water molecule, activated by another active site residue (Glu166), hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[10]

KPC-2 exhibits a remarkably high deacylation rate for carbapenems compared to non-carbapenemase β-lactamases like TEM-1, which is a key factor in its efficient carbapenemase activity.[10][11] The active site of KPC-2 is wider and more shallow than that of many other class A β-lactamases, allowing it to accommodate the bulky side chains of carbapenems.[1][8]

Data Presentation: Antimicrobial Susceptibility and Enzyme Kinetics

The following tables summarize key quantitative data related to KPC-2 activity.

Table 1: Minimum Inhibitory Concentrations (MICs) for KPC-2 Producing Strains

| Antibiotic | MIC Range (µg/mL) for KPC-2 producing K. pneumoniae |

| Imipenem | 32 - 128 |

| Meropenem | 32 - 128 |

| Ertapenem | ≥ 32 |

| Ceftazidime | ≥ 64 |

| Piperacillin-Tazobactam | ≥ 128 |

Note: MIC values can vary depending on the bacterial strain, inoculum size, and specific testing methodology. Data compiled from multiple sources indicating high levels of resistance.[12][13]

Table 2: Kinetic Parameters of KPC-2 for Various β-Lactam Substrates

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |

| Benzylpenicillin | 23 | 110 | 4.78 |

| Cephalothin | 53 | 75 | 1.42 |

| Cefotaxime | - | 14 - 76 | - |

| Imipenem | - | 12.4 | - |

| Meropenem | - | 3.0 | - |

| Nitrocefin | 24 | 78 - 610 | 3.25 - 25.4 |

Data from UniProtKB P0C1E3.[2] Kinetic parameters can vary based on experimental conditions such as pH and temperature.

Experimental Protocols

Detailed methodologies for key experiments in KPC-2 research are provided below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a KPC-2 producing organism, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

KPC-2 producing bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial agent stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Antibiotic Dilution: a. Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well plate to achieve the desired concentration range.

-

Inoculation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 100 µL. b. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol: PCR Detection of the blaKPC-2 Gene

This protocol describes a standard polymerase chain reaction (PCR) method for the detection of the blaKPC-2 gene in bacterial isolates.

Materials:

-

Bacterial DNA extract

-

blaKPC-2 specific forward and reverse primers

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

-

Nuclease-free water

-

Thermal cycler

-

Gel electrophoresis equipment and reagents

Procedure:

-

DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.[14]

-

PCR Reaction Setup: a. Prepare the PCR reaction mixture in a sterile PCR tube on ice:

- PCR Master Mix (2X): 12.5 µL

- Forward Primer (10 µM): 1 µL

- Reverse Primer (10 µM): 1 µL

- Template DNA (10-50 ng): 1 µL

- Nuclease-free water: to a final volume of 25 µL b. Include a positive control (known blaKPC-2 positive DNA) and a negative control (nuclease-free water instead of template DNA).

-

Thermal Cycling: a. Perform PCR using the following cycling conditions (annealing temperature may need optimization based on primer design):

- Initial Denaturation: 95°C for 5 minutes

- 30-35 Cycles:

- Denaturation: 95°C for 30 seconds

- Annealing: 55°C for 30 seconds[15]

- Extension: 72°C for 1 minute

- Final Extension: 72°C for 5 minutes

-

Gel Electrophoresis: a. Analyze the PCR products by agarose gel electrophoresis. b. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaKPC-2 gene.

Protocol: KPC-2 Enzyme Kinetic Assay

This protocol details a spectrophotometric assay to determine the kinetic parameters (KM and kcat) of purified KPC-2 enzyme using a chromogenic cephalosporin substrate, nitrocefin.

Materials:

-

Purified KPC-2 enzyme

-

Nitrocefin

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

UV/Vis spectrophotometer with temperature control

Procedure:

-

Enzyme and Substrate Preparation: a. Dilute the purified KPC-2 enzyme to a suitable concentration in the reaction buffer. b. Prepare a series of nitrocefin dilutions in the reaction buffer.

-

Assay Measurement: a. Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 30°C). b. Add the reaction buffer and the enzyme solution to a cuvette and blank the spectrophotometer. c. Initiate the reaction by adding a small volume of the nitrocefin substrate solution and mix quickly. d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Data Analysis: a. Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin at pH 7.0 is 20,500 M-1cm-1). b. Repeat the assay for each substrate concentration. c. Plot V0 versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax. d. Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Troubleshooting and Interpretation of Results

-

MIC Assays: Inconsistent results may arise from improper inoculum preparation or contamination. Ensure accurate McFarland standard calibration and aseptic techniques. High MIC values are indicative of resistance.

-

PCR: The absence of a PCR product in a known positive strain could be due to poor DNA quality, primer degradation, or incorrect annealing temperature. The presence of non-specific bands may require optimization of the PCR conditions.

-

Enzyme Kinetics: Non-linear initial rates can result from substrate depletion or enzyme instability. Ensure that less than 10% of the substrate is consumed during the measurement period.

By utilizing these application notes and protocols, researchers can effectively study the function of KPC-2, evaluate the efficacy of new antimicrobial agents, and contribute to the development of strategies to combat the growing threat of carbapenem-resistant bacteria.

References

- 1. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Klebsiella pneumoniae carbapenemase variants: the new threat to global public health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. A Small KPC-2-Producing Plasmid in Klebsiella pneumoniae: Implications for Diversified Vehicles of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Plasmid-Mediated Transmission of KPC-2 Carbapenemase in Enterobacteriaceae in Critically Ill Patients [frontiersin.org]

- 8. Molecular basis of substrate recognition and product release by the Klebsiella pneumoniae carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Klebsiella pneumoniae Carbapenemase-2 (KPC-2), Substitutions at Ambler Position Asp179, and Resistance to Ceftazidime-Avibactam: Unique Antibiotic-Resistant Phenotypes Emerge from β-Lactamase Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbapenem antibiotic stress increases bla KPC ‐2 gene relative copy number and bacterial resistance levels of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KPC-2-producing Klebsiella pneumoniae in a hospital in the Midwest region of Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous and Visual Detection of KPC and NDM Carbapenemase-Encoding Genes Using Asymmetric PCR and Multiplex Lateral Flow Strip - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kpc-2-IN-2 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing Klebsiella pneumoniae carbapenemase (KPC) represents a significant threat to public health. KPC enzymes, particularly KPC-2, are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] This resistance mechanism renders many standard antibiotic therapies ineffective. Consequently, there is an urgent need for the development of potent and specific inhibitors of KPC enzymes to restore the efficacy of existing carbapenem antibiotics.

Kpc-2-IN-2 is a potent, triazole-substituted phenylboronic acid-based inhibitor of the KPC-2 enzyme, with a reported Ki of 0.038 μM.[3] This compound has demonstrated the ability to enhance the activity of β-lactam antibiotics against KPC-2-producing bacteria.[3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential KPC-2 inhibitors in a biologically relevant context. The described assay measures the ability of an inhibitor to potentiate the antibacterial activity of a carbapenem antibiotic against a KPC-2-expressing bacterial strain, using bacterial cell viability as the primary readout.

KPC-2 Signaling Pathway and Inhibition

The KPC-2 enzyme is a serine β-lactamase that hydrolyzes β-lactam antibiotics, including carbapenems.[4][5] The catalytic mechanism involves a two-step process: acylation and deacylation. In the acylation step, the active site serine (Ser70) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring, which leads to the opening of the ring and the formation of a transient covalent acyl-enzyme intermediate.[4][6] Subsequently, a water molecule, activated by other active site residues, hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme.[4][5] This rapid hydrolysis confers resistance to the bacteria.

This compound, as a boronic acid-based inhibitor, is thought to act as a transition-state analog. The boron atom forms a reversible covalent bond with the catalytic Ser70 residue in the KPC-2 active site, mimicking the tetrahedral transition state of the hydrolysis reaction. This stable complex effectively sequesters the enzyme, preventing it from hydrolyzing carbapenem antibiotics.

Experimental Protocols

Cell-Based Potentiation Assay Using a KPC-2-Producing Bacterial Strain

This protocol details a whole-cell assay to determine the ability of this compound to potentiate the activity of a carbapenem antibiotic against a KPC-2-producing bacterial strain. The endpoint of this assay is the measurement of bacterial viability.

Materials:

-

KPC-2-producing Klebsiella pneumoniae strain (e.g., ATCC BAA-1705) or a well-characterized clinical isolate. Alternatively, an E. coli strain engineered to express KPC-2 can be used.

-

Non-KPC-2-producing control strain (e.g., ATCC BAA-1706 or the parent E. coli strain).

-

Meropenem (or another suitable carbapenem antibiotic).

-

This compound.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Phosphate-buffered saline (PBS), sterile.

-

96-well clear-bottom, black-walled microplates.

-

Bacterial viability assay kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay from Promega, which measures ATP levels).

-

Multichannel pipette.

-

Plate reader capable of measuring luminescence.

-

Incubator (37°C).

Experimental Workflow:

Step-by-Step Protocol:

-

Bacterial Culture Preparation:

-

From a frozen stock, streak the KPC-2-producing and non-producing control bacterial strains onto appropriate agar plates and incubate overnight at 37°C.

-

The following day, pick a single colony and inoculate it into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours).

-

-

Inoculum Preparation:

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using fresh CAMHB.

-

Further dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will result in a final concentration of 2.5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound and meropenem in CAMHB in a separate 96-well plate to create a dose-response matrix. A typical concentration range for this compound would be from 0.01 µM to 50 µM, and for meropenem from 0.06 µg/mL to 128 µg/mL.

-

Include wells for controls:

-

Bacteria only (no drug).

-

Bacteria with this compound only.

-

Bacteria with meropenem only.

-

Media only (background control).

-

-

-

Assay Plate Setup:

-

In a 96-well clear-bottom, black-walled plate, add 50 µL of the appropriate compound dilutions.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Measurement of Bacterial Viability:

-

Equilibrate the assay plate and the BacTiter-Glo™ reagent to room temperature.

-

Add 100 µL of BacTiter-Glo™ reagent to each well of the 96-well plate.

-

Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

The potentiation effect of this compound is determined by observing a significant reduction in the Minimum Inhibitory Concentration (MIC) of meropenem in the presence of the inhibitor. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In this assay, it can be determined as the concentration of meropenem that results in a significant drop in luminescence (e.g., ≥90% reduction compared to the growth control).

The results can also be expressed as the Fold Reduction in MIC, calculated as:

Fold Reduction in MIC = (MIC of Meropenem alone) / (MIC of Meropenem in the presence of this compound)

Data Presentation

The quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison of the effects of this compound.

Table 1: Potentiation of Meropenem Activity by this compound against KPC-2-Producing K. pneumoniae

| This compound Concentration (µM) | Meropenem MIC (µg/mL) | Fold Reduction in Meropenem MIC |

| 0 (Control) | 64 | - |

| 1 | 8 | 8 |

| 5 | 2 | 32 |

| 10 | 0.5 | 128 |

| 25 | ≤0.25 | ≥256 |

Table 2: Effect of this compound on Meropenem MIC against a Non-KPC-2-Producing Control Strain

| This compound Concentration (µM) | Meropenem MIC (µg/mL) | Fold Reduction in Meropenem MIC |

| 0 (Control) | 0.5 | - |

| 10 | 0.5 | 1 |

Table 3: Cytotoxicity of this compound in Human Embryonic Kidney (HEK-293) Cells

| This compound Concentration (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | >95 |

| 50 | >80 |

Note: The data presented in these tables are representative and may vary depending on the specific bacterial strains and experimental conditions used. The cytotoxicity data for HEK-293 cells is based on previously published information.[3]

Conclusion